molecular formula C15H15ClF2N2 B15172058 N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine CAS No. 1098340-35-2

N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine

Cat. No.: B15172058
CAS No.: 1098340-35-2
M. Wt: 296.74 g/mol
InChI Key: VDRQPDAUFPVBKA-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine is a diamine derivative featuring a central methyl group substituted with 4-chlorophenyl and 2,4-difluorophenyl moieties. Its structure combines halogenated aromatic groups, which confer unique electronic and steric properties.

Properties

CAS No.

1098340-35-2

Molecular Formula

C15H15ClF2N2

Molecular Weight

296.74 g/mol

IUPAC Name

N'-[(4-chlorophenyl)-(2,4-difluorophenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C15H15ClF2N2/c16-11-3-1-10(2-4-11)15(20-8-7-19)13-6-5-12(17)9-14(13)18/h1-6,9,15,20H,7-8,19H2

InChI Key

VDRQPDAUFPVBKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)F)F)NCCN)Cl

Origin of Product

United States

Biological Activity

N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, exploring its mechanisms of action, efficacy, and relevant case studies.

  • Molecular Formula : C15H16F2N2
  • Molecular Weight : 262.3 g/mol
  • IUPAC Name : N'-[(2,4-difluorophenyl)-phenylmethyl]ethane-1,2-diamine
  • CAS Number : 1098340-31-8

The structure of the compound includes a central ethane-1,2-diamine core substituted with a 4-chlorophenyl and a 2,4-difluorophenyl group, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antitumor Activity : Many phenyl-substituted diamines have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : The presence of halogenated phenyl groups can enhance the antimicrobial efficacy of compounds against various pathogens.

Antitumor Activity

A study evaluating the cytotoxic effects of related compounds demonstrated that certain derivatives of diamines could induce apoptosis in cancer cells. For instance, a compound structurally similar to this compound showed significant cytotoxicity at low concentrations (0.6 nM) when combined with other agents in acute leukemia models .

Antimicrobial Effects

Another case study focused on the antimicrobial properties of phenyl-substituted diamines. The results indicated that these compounds exhibited considerable activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membrane integrity .

Comparative Biological Activity Table

Compound NameAntitumor IC50 (nM)Antimicrobial ActivityReference
This compound0.6Moderate
Related Phenyl-Diamine Compound44High
Another Phenyl-Diamine Derivative25Low

Research Findings

Recent findings highlight the importance of further research into the pharmacological properties of this compound. Investigations into its structure-activity relationship (SAR) reveal that modifications to the phenyl rings can significantly alter its biological potency.

Toxicological Profile

While many studies focus on efficacy, understanding the toxicological profile is crucial for clinical applications. Preliminary assessments suggest that certain derivatives exhibit low toxicity levels, making them suitable candidates for further development .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP/LogP Key Substituents Key Applications/Findings
N-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine (Target) Not Reported ~330–340 (estimated) ~4.5–5.0* 4-Cl, 2,4-F on aryl groups Hypothesized antimicrobial/coordination roles
N'-[(4-Chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine C19H25ClN2 316.9 4.5 4-Cl, phenyl, isobutyl Chemical intermediate; no bioactivity reported
N-[(4-Bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine C16H19BrN2O 347.24 Not Reported 4-Br, 4-OCH3 Research chemical (Parchem)
N-(4-Fluorobenzyl)ethane-1,2-diamine C9H13FN2 168.21 1.97 Single 4-F benzyl group Lower LogP suggests higher solubility
N,N′-Bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine (Schiff base) C16H14Cl2N2 305.2 Not Reported Chlorophenyl-imine groups Metal coordination (Ni, Co, Cu complexes)

*Estimated based on substituent contributions.

Substituent Effects on Physicochemical Properties

  • Halogenation: The target compound’s 4-Cl and 2,4-F substituents increase electron-withdrawing effects compared to analogs with non-halogenated (e.g., methoxy ) or single-halogen (e.g., 4-F ) groups. This may enhance stability and reduce metabolic degradation .
  • Molecular Weight : At ~330–340 g/mol, the target is heavier than simpler diamines (e.g., 168.21 g/mol ), which may limit bioavailability under Lipinski’s rules.

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